Source: The draft guidance document is issued by the FDA, specifically under Docket Number FDA-2016-D-2343. It pertains to regulations established in 21 Code of Federal Regulations (CFR) part 117, which encompasses Current Good Manufacturing Practice, Hazard Analysis, and Risk-Based Preventive Controls for Human Food.
Classification: This guidance is not a legally binding document but represents the FDA's current thinking on hazard analysis and preventive controls in food production. It is directed towards entities involved in the manufacturing, processing, packing, and holding of human food.
Methods: The synthesis of preventive controls as outlined in the guidance involves several steps:
Technical Details: The guidance emphasizes the importance of developing a comprehensive food safety plan that incorporates these analyses and controls.
While "D2343" does not refer to a chemical compound with a molecular structure, it is essential to understand that the guidance touches on biological hazards that may involve microorganisms or chemical contaminants. Therefore, an analysis of molecular structures would be relevant when discussing specific pathogens or toxins identified during hazard analysis.
The document does not provide specific chemical reactions but focuses on preventive controls related to biological hazards (e.g., bacteria) and chemical hazards (e.g., allergens). Understanding these reactions is crucial when developing effective control measures.
The mechanisms of action discussed in this context relate to how preventive controls function to reduce food safety risks:
While specific physical and chemical properties are not detailed in the guidance, it highlights the importance of understanding properties related to food safety:
The scientific uses of this guidance are primarily aimed at:
The development of D2343 exemplifies the hybrid molecule approach in medicinal chemistry, where ligands are designed to simultaneously engage multiple receptor targets for enhanced efficacy or reduced adverse effects. This strategy parallels other dual-action compounds like labetalol (α₁-antagonist/β-antagonist) and arpromidine (H₁-antagonist/H₂-agonist) [6]. D2343 was synthesized to integrate β₂-agonism (bronchodilation) with α₁-antagonism (potential reduction of vascular side effects).
In vitro studies established D2343's dual receptor affinity:
In vivo pharmacological profiling revealed distinctive kinetics:
Despite promising preclinical and early clinical data, D2343 did not progress to widespread therapeutic use, likely reflecting the complex challenges in drug development, including the high failure rate (overall probability of success ~12%) and significant costs (averaging $2.6 billion per approved drug) [10]. Its development underscores the potential and hurdles in translating rationally designed dual-activity ligands into clinical therapeutics.
Adrenergic receptors (ARs) belong to the G protein-coupled receptor (GPCR) superfamily, classified into α (α₁: A, B, D; α₂: A, B, C) and β (β₁, β₂, β₃) subtypes based on pharmacology, signaling, and genetics [4] [5]. D2343 belongs to the synthetic catecholamine mimetics class but exhibits a distinct polypharmacology profile.
Structural Basis for Dual Activity:The binding pocket of adrenergic receptors is formed by transmembrane helices (TM) 3, 5, 6, and 7, with conserved residues crucial for ligand recognition (e.g., Asp113 in TM3 for amine interaction, Ser204/207 in TM5 for catechol hydroxyl binding) [4] [7]. D2343's structure (C₂₀H₂₇NO₃) lacks the catechol moiety typical of endogenous agonists but incorporates features allowing engagement with both β₂- and α₁-adrenergic receptors. Its ability to act as an agonist at β₂-ARs while antagonizing α₁-ARs suggests distinct interactions within the orthosteric binding sites or engagement of different receptor conformations. Structural diversity near the extracellular vestibule of the binding pocket between AR subtypes may contribute to D2343's functional selectivity [7].
Functional Classification:Adrenergic ligands are classified by primary target and efficacy (agonist, antagonist, inverse agonist). D2343 represents a rare dual-efficacy ligand:
Table 1: Adrenergic Receptor Ligand Classification and Select Examples
Receptor Target | Ligand Type | Primary Effect | Prototype Compounds | D2343 Activity |
---|---|---|---|---|
β₂-Adrenoceptor | Agonist | Bronchodilation, Uterorelaxation | Terbutaline, Salmeterol | Agonist (Comparable efficacy to terbutaline) |
α₁-Adrenoceptor | Antagonist | Vasodilation, Reduced Smooth Muscle Tone | Prazosin, Tamsulosin | Antagonist (Concentration-dependent inhibition) |
Dual β₂-agonist/α₁-antagonist | Mixed-efficacy | Combined Bronchodilation + Potential Vascular Modulation | D2343 (Prototype) | Dual Agonist/Antagonist |
This dual profile distinguishes D2343 from pure β₂-agonists (e.g., albuterol, formoterol) and non-selective beta-blockers with α₁-activity (e.g., carvedilol). Butoxamine is a selective β₂-antagonist used experimentally but lacks therapeutic application [8].
The therapeutic targeting of adrenergic receptors has evolved significantly since Sir James Black's pioneering development of propranolol (β-antagonist) in the 1960s [7]. The discovery of receptor subtypes (β₁, β₂, α₁, α₂) enabled the development of more selective agents:
Ultra-Long-Acting β₂-Agonists (ULABAs): Olodaterol (once-daily dosing) [8].D2343 emerged during the LABA development era (early 1980s) as an investigational compound designed to offer prolonged bronchodilation. Clinical trials demonstrated that inhaled D2343 (2.5 and 5 mg) provided bronchodilation equivalent to terbutaline (5 mg) at peak effect but with significantly longer duration (P < 0.01 at 6 hours), addressing a key limitation of early SABAs [2].
α₁-Adrenergic Antagonists:Drugs like prazosin (developed for hypertension) selectively block α₁-receptors, preventing vasoconstriction mediated by norepinephrine. Combining α₁-antagonism with β₂-agonism was a rational strategy to create bronchodilators potentially less likely to cause tachycardia or hypertension – side effects sometimes seen with non-selective or high-dose β-agonists due to vasoconstriction or reflex mechanisms.
Table 2: Clinical Comparison of D2343 and Terbutaline in Asthmatic Patients [2]
Parameter | Terbutaline (5 mg inhaled) | D2343 (5 mg inhaled) | Statistical Significance |
---|---|---|---|
Peak FEV₁ Increase | Equivalent | Equivalent | Not Significant (NS) |
FEV₁ at 6 hours post-dose | Marked Decline | Sustained Elevation | P < 0.01 |
Mean FEV₁ fall (3-6 h) | Greater | Lesser | P < 0.05 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9